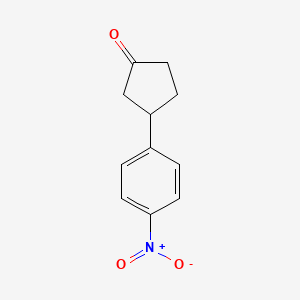

3-(4-Nitrophenyl)cyclopentanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Nitrophenyl)cyclopentanon ist eine organische Verbindung, die durch einen Cyclopentanonring gekennzeichnet ist, der mit einer 4-Nitrophenylgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-Nitrophenyl)cyclopentanon kann durch verschiedene Verfahren erfolgen. Ein üblicher Ansatz beinhaltet die Claisen-Schmidt-Kondensationsreaktion, bei der ein Aldehyd in Gegenwart einer Base mit einem Keton zu dem gewünschten Produkt reagiert . Ein weiteres Verfahren beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, bei der es sich um eine palladiumkatalysierte Kreuzkupplung zwischen einem Arylhalogenid und einer Organoborverbindung handelt .

Industrielle Produktionsmethoden

Die industrielle Produktion von 3-(4-Nitrophenyl)cyclopentanon beinhaltet typischerweise großtechnische Claisen-Schmidt-Kondensationsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktion wird oft in Gegenwart einer starken Base wie Natriumhydroxid oder Kaliumhydroxid durchgeführt, und das Produkt wird durch Umkristallisation oder chromatographische Verfahren gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(4-Nitrophenyl)cyclopentanon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden.

Substitution: Die Nitrogruppe kann durch nukleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig als Reduktionsmittel verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen in Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren und andere oxidierte Derivate.

Reduktion: 3-(4-Aminophenyl)cyclopentanon.

Substitution: Verschiedene substituierte Cyclopentanon-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

3-(4-Nitrophenyl)cyclopentanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

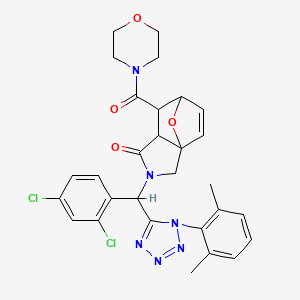

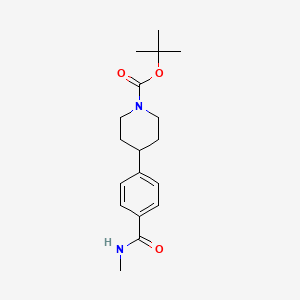

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Nitrophenyl)cyclopentanon beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellbestandteilen interagieren. Zusätzlich kann der Cyclopentanonring an verschiedenen chemischen Reaktionen teilnehmen, was die Gesamtreaktivität und biologische Aktivität der Verbindung beeinflusst .

Wirkmechanismus

The mechanism of action of 3-(4-Nitrophenyl)cyclopentanone involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the cyclopentanone ring can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .

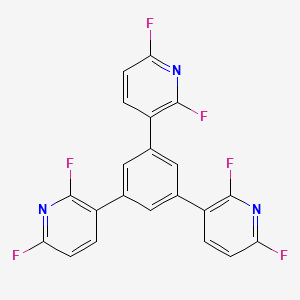

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(4-Aminophenyl)cyclopentanon: Wird durch die Reduktion von 3-(4-Nitrophenyl)cyclopentanon gebildet.

3-(4-Methylphenyl)cyclopentanon: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Nitrogruppe.

3-(4-Chlorphenyl)cyclopentanon: Enthält ein Chloratom anstelle einer Nitrogruppe.

Einzigartigkeit

3-(4-Nitrophenyl)cyclopentanon ist aufgrund der Anwesenheit der Nitrogruppe einzigartig, die eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivität verleiht. Die Nitrogruppe kann verschiedene Transformationen durchlaufen, wodurch diese Verbindung ein vielseitiges Zwischenprodukt in der organischen Synthese ist .

Eigenschaften

Molekularformel |

C11H11NO3 |

|---|---|

Molekulargewicht |

205.21 g/mol |

IUPAC-Name |

3-(4-nitrophenyl)cyclopentan-1-one |

InChI |

InChI=1S/C11H11NO3/c13-11-6-3-9(7-11)8-1-4-10(5-2-8)12(14)15/h1-2,4-5,9H,3,6-7H2 |

InChI-Schlüssel |

BWOPYCCKDQEKNV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)CC1C2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)

![Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane](/img/structure/B12629746.png)

![2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B12629753.png)

![6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine](/img/structure/B12629767.png)

![[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12629772.png)

![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-](/img/structure/B12629783.png)

![1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one](/img/structure/B12629784.png)

![(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol](/img/structure/B12629792.png)

![methyl 4-[2-methyl-7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]oxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B12629796.png)